5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide

Description

Chemical Structure and Classification

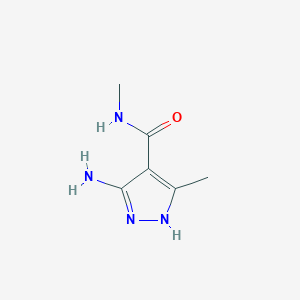

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide possesses the molecular formula C₆H₁₀N₄O and exhibits a molecular weight of 154.17 grams per mole. The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 1232838-10-6, with alternative International Union of Pure and Applied Chemistry nomenclature designating it as 3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide. This nomenclatural variation reflects the tautomeric nature of pyrazole systems and the different numbering conventions employed in chemical literature.

The structural architecture of this compound features a five-membered pyrazole ring containing two adjacent nitrogen atoms at positions 1 and 2, with specific substitutions that define its unique chemical identity. The amino group is positioned at the 5-position of the pyrazole ring, while a carboxamide functionality occupies the 4-position with N-methyl substitution. Additionally, a methyl group is attached at the 3-position of the pyrazole core. This substitution pattern creates a molecule with multiple potential sites for chemical reactivity and intermolecular interactions.

The compound belongs to the broader classification of aminopyrazole carboxamides, which represent a significant subset of pyrazole derivatives characterized by the presence of both amino and carboxamide functional groups. The Simplified Molecular Input Line Entry System representation "CC1=C(C(=NN1)N)C(=O)NC" captures the essential connectivity of the molecule, illustrating the arrangement of substituents around the central pyrazole ring. The International Chemical Identifier key JUCOMRQLXCJQTF-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure.

The stereochemical considerations for this compound are relatively straightforward given its planar pyrazole core structure. According to crystallographic studies of related pyrazole systems, the pyrazole ring maintains planarity with C-N bond distances typically measuring approximately 1.33 Angstroms. The carboxamide substituent introduces additional conformational considerations through potential intramolecular hydrogen bonding interactions between the carbonyl oxygen and the 5-amino group, which may influence the overall molecular geometry and stability.

Position in Pyrazole Chemistry

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide occupies a distinctive position within the extensive family of pyrazole derivatives, which represents one of the most important classes of five-membered nitrogen-containing heterocycles. Pyrazoles are characterized as azoles with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, establishing the foundation for what would become a vast area of heterocyclic chemistry.

The specific aminopyrazole carboxamide scaffold exemplified by this compound represents an evolution from simpler pyrazole structures toward more complex, functionally diverse derivatives. The presence of both amino and carboxamide functionalities on the pyrazole core creates opportunities for diverse chemical transformations and biological interactions that are not available in unsubstituted pyrazoles. This dual functionality positions the compound as a versatile intermediate in synthetic chemistry, capable of participating in condensation reactions, cyclization processes, and heterocycle formation.

Within the broader context of aminopyrazole chemistry, 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide represents a highly substituted example that demonstrates the structural complexity achievable through selective functionalization of the pyrazole core. The 5-aminopyrazole system has attracted considerable interest due to its applications in pharmaceutical and agrochemical industries. The additional carboxamide functionality and methyl substitutions in this compound further enhance its potential utility as a building block for more complex molecular architectures.

The compound's position in pyrazole chemistry is further defined by its relationship to other significant aminopyrazole derivatives. For instance, structurally related compounds such as 5-amino-1-methyl-1H-pyrazole-4-carboxamide share the core aminopyrazole carboxamide framework but differ in their specific substitution patterns. These structural relationships illustrate the systematic approach to pyrazole derivatization that has characterized modern heterocyclic chemistry research.

Contemporary research in pyrazole chemistry has increasingly focused on the development of polyfunctional derivatives that combine multiple reactive sites within a single molecular framework. 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide exemplifies this trend through its incorporation of amino, carboxamide, and methyl substituents, each contributing distinct chemical properties to the overall molecular behavior.

Historical Development of Aminopyrazole Carboxamides

The historical development of aminopyrazole carboxamides traces its origins to the foundational work in pyrazole chemistry established in the late 19th century. The synthesis of the first pyrazole derivative was achieved through Hans von Pechmann's classical method in 1898, involving the reaction of acetylene with diazomethane. This early work established the basic synthetic principles that would later be adapted and refined for the preparation of more complex aminopyrazole derivatives.

The evolution toward aminopyrazole carboxamides required significant advances in both synthetic methodology and understanding of heterocyclic reactivity patterns. The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines, a reaction that proceeds through nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon, followed by cyclization. This foundational synthetic approach provided the framework for accessing the aminopyrazole core that would later be elaborated with carboxamide functionalities.

The development of carboxamide-containing pyrazoles represented a significant advancement in heterocyclic chemistry, as it combined the inherent reactivity of the pyrazole ring system with the versatile chemical properties of the carboxamide functional group. Early investigations into pyrazole carboxamides focused on their potential as pharmaceutical intermediates and their unique reactivity profiles compared to simpler pyrazole derivatives. The recognition that aminopyrazole carboxamides could serve as privileged scaffolds for bioactive compound development drove continued research in this area.

Synthetic methodologies for aminopyrazole carboxamides have evolved considerably since their initial development. Contemporary approaches often employ multicomponent reactions that allow for the simultaneous construction of the pyrazole ring and introduction of carboxamide functionalities. These advanced synthetic strategies have enabled the preparation of highly substituted derivatives such as 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide with improved efficiency and selectivity.

The historical trajectory of aminopyrazole carboxamide development has been closely linked to advances in pharmaceutical chemistry, where these compounds have found applications as kinase inhibitors and other bioactive agents. Research into Bruton's tyrosine kinase inhibitors has particularly highlighted the importance of aminopyrazole carboxamide scaffolds, leading to the development of sophisticated structure-activity relationship studies that have informed the design of new derivatives.

Recent decades have witnessed an acceleration in aminopyrazole carboxamide research, driven by improved synthetic methodologies and enhanced understanding of structure-property relationships. The development of solid-phase synthesis approaches and microwave-assisted reactions has significantly improved the accessibility of complex aminopyrazole carboxamide derivatives. These technological advances have enabled the systematic exploration of substitution patterns, including the specific combination of amino, carboxamide, and methyl functionalities found in 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide.

Significance in Heterocyclic Chemistry

The significance of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide in heterocyclic chemistry extends beyond its individual structural characteristics to encompass its role as a representative example of advanced heterocyclic design principles. Heterocyclic compounds account for over half of all known organic compounds and possess a broad range of physical, chemical, and biological properties. Within this vast chemical space, five-membered rings containing nitrogen atoms constitute a particularly important and diverse group with significant biological activity.

The compound exemplifies the principle of functional group complementarity in heterocyclic chemistry, where multiple reactive sites are strategically incorporated into a single molecular framework to achieve enhanced synthetic utility and biological activity. The combination of amino and carboxamide functionalities on the pyrazole core creates opportunities for diverse chemical transformations that would not be possible with simpler heterocyclic structures. This design approach reflects contemporary trends in heterocyclic chemistry toward the development of polyfunctional scaffolds that can serve as versatile building blocks for complex molecular architectures.

From a synthetic chemistry perspective, 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide represents an important intermediate in the construction of fused heterocyclic systems. The 5-aminopyrazole framework has been extensively utilized as a precursor in the design and synthesis of pyrazoloazines and other fused ring systems. The additional carboxamide functionality provides another site for cyclization reactions, enabling the construction of complex polycyclic structures through sequential synthetic transformations.

The compound's significance is further enhanced by its position within the broader context of nitrogen-containing heterocycles used in medicinal chemistry. Pyrazole derivatives have a long history of application in pharmaceutical development, with numerous successful drugs containing pyrazole moieties. The aminopyrazole carboxamide scaffold represented by this compound has particular relevance in the development of kinase inhibitors and other enzyme-targeted therapeutics.

Contemporary heterocyclic chemistry research has increasingly emphasized the importance of structural diversity and functional group compatibility in the design of new molecular scaffolds. 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide demonstrates how systematic substitution of a simple heterocyclic core can generate compounds with significantly enhanced chemical and biological properties. This principle has broader implications for the rational design of new heterocyclic systems with predetermined properties and applications.

The compound also serves as an important model system for understanding the electronic and steric effects of multiple substituents on heterocyclic reactivity. The specific arrangement of amino, carboxamide, and methyl groups around the pyrazole ring creates a complex electronic environment that influences both the reactivity and stability of the molecule. These structure-property relationships provide valuable insights for the design of related heterocyclic systems with optimized characteristics for specific applications.

Properties

IUPAC Name |

3-amino-N,5-dimethyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-4(6(11)8-2)5(7)10-9-3/h1-2H3,(H,8,11)(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCOMRQLXCJQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Amino-N,3-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its anticancer properties . Research indicates its effectiveness against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (e.g., MCF-7). The compound demonstrates strong growth-inhibitory effects with IC50 values ranging from 19 to 99 nM in vitro studies.

The compound acts as a covalent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation. By irreversibly binding to FGFR1, it disrupts key signaling pathways involved in cell survival and proliferation. Additionally, it has been shown to inhibit adenosine deaminase, further illustrating its potential in modulating biochemical pathways relevant to cancer and other diseases.

Antimicrobial Properties

Beyond oncology, 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide exhibits antimicrobial activity against pathogens such as Cryptosporidium parvum, suggesting its utility in treating infectious diseases.

Synthetic Applications

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the formation of various derivatives that can be tailored for specific biological activities or industrial applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| In vitro studies on MCF-7 cells | Anticancer activity | Significant growth inhibition observed with IC50 values between 19-99 nM. |

| In vivo studies on mouse models | Antimicrobial efficacy | Demonstrated effectiveness against Cryptosporidium parvum, indicating potential for treating pediatric diarrhea. |

| FGFR inhibition assays | Mechanism of action | Identified as a selective covalent inhibitor of FGFR1, disrupting tumor growth signaling pathways. |

Mechanism of Action

The mechanism of action of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The biological and chemical properties of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide are influenced by its substitution pattern. Below is a detailed comparison with structurally related compounds:

N-(1H-Benzoimidazol-2-yl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide (3H5)

- Structural Differences: The benzoimidazol-2-yl group replaces the amino group at position 5 in the target compound.

- Biological Activity: 3H5 demonstrates partial inhibition (>50%) of cruzipain, a cysteine protease critical for Trypanosoma cruzi survival. This activity is attributed to strong interactions between its carboxamide group and the enzyme’s active site .

- Key Insight: The benzoimidazole moiety enhances binding affinity compared to the amino group in the target compound, suggesting that bulkier substituents at position 5 may improve protease inhibition .

5-Chloro-N-(4-Substituted Phenyl)-1,3-Dimethyl-1H-Pyrazole-4-Carboxamide Derivatives

- Structural Differences: Chlorine replaces the amino group at position 5, and hydrazone moieties are introduced at the phenyl ring.

- Biological Activity: These derivatives exhibit antifungal activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. For example, compound 3a (5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) shows a yield of 68% and moderate antifungal effects .

1,3-Dimethyl-N-(Biphenyl-2-yl)carbamoyl-1H-Pyrazole-4-Carboxamide (9a and 9b)

- Structural Differences: Fluorinated biphenyl groups replace the amino and methyl substituents.

- Biological Activity : These compounds act as succinate dehydrogenase (SDH) inhibitors, with 9b (EC50 = 0.97 µg/mL against Sclerotinia sclerotiorum) outperforming commercial fungicides like bixafen .

5-Amino-N’-Hydroxy-1H-Pyrazole-4-Carboximidamide

- Structural Differences : An amidoxime group replaces the carboxamide at position 4.

Critical Analysis of Substituent Roles

- Amino Group (Position 5): While the amino group in the target compound may improve solubility, its absence (e.g., in chloro or benzoimidazole derivatives) correlates with enhanced antifungal or antiparasitic activity .

- Methyl Groups (N and 3) : These substituents likely reduce steric hindrance, facilitating enzyme binding compared to bulkier groups like biphenyl .

- Carboxamide vs. Amidoxime : The carboxamide group in the target compound may offer stability, whereas amidoxime derivatives show improved planarity for target interactions .

Biological Activity

5-Amino-N,3-dimethyl-1H-pyrazole-4-carboxamide (often referred to as 5-amino-pyrazole) is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, and relevant research findings.

Target of Action:

The primary target of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide is the fibroblast growth factor receptors (FGFRs) . These receptors play a crucial role in various cellular processes, including proliferation and survival.

Mode of Action:

This compound acts as a covalent inhibitor of FGFRs. By binding to these receptors, it inhibits their activity, leading to downstream effects on several critical signaling pathways.

Biochemical Pathways Affected:

- RAS/MAPK Pathway: Involved in cell proliferation.

- PI3K/AKT Pathway: Associated with cell survival.

The inhibition of these pathways results in reduced cell proliferation and altered cellular metabolism, which can be beneficial in treating cancers characterized by aberrant FGFR activity.

5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide exhibits several biochemical properties that influence its biological activity:

- Interaction with Enzymes: It interacts with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.

- Cellular Effects: The compound modulates key signaling molecules, influencing gene expression and cellular metabolism. It has been shown to enhance caspase-3 activity, indicating potential apoptotic effects in cancer cells .

Anticancer Activity

In numerous studies, derivatives of 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide have demonstrated significant anticancer potential:

- Inhibition of Cancer Cell Proliferation: Research indicates that this compound exhibits potent inhibitory effects against various cancer cell lines, including lung cancer (NCI-H520), gastric cancer (SNU-16), and breast cancer (MDA-MB-231) cells. The representative compound demonstrated IC50 values ranging from 19 nM to 73 nM across different cancer types .

| Cell Line | IC50 Value (nM) |

|---|---|

| NCI-H520 | 19 |

| SNU-16 | 59 |

| KATO III | 73 |

Case Studies

- Cryptosporidium Inhibition: A series of studies focused on the efficacy of 5-amino-pyrazole derivatives against Cryptosporidium parvum, a leading cause of pediatric diarrhea. One study found that specific derivatives effectively inhibited the parasite in vitro and in vivo, suggesting potential for therapeutic applications against this pathogen .

- Microtubule Destabilization: Some derivatives have shown the ability to destabilize microtubules at concentrations as low as 20 μM, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds aimed at treating breast cancer .

Q & A

Q. What are the optimal synthetic routes for 5-amino-N,3-dimethyl-1H-pyrazole-4-carboxamide?

The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by hydrolysis under basic conditions to yield the carboxamide derivative. For example, similar pyrazole-4-carboxylic acid derivatives were synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, with subsequent hydrolysis to the acid form . Modifications to substituents (e.g., methyl or amino groups) require tailored starting materials and reaction conditions .

Q. How can the structural and electronic properties of this compound be characterized?

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and hydrogen bonding patterns. IR spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions, such as hydrogen bonds between the carboxamide group and adjacent amino groups .

- Computational methods : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries, electrostatic potential maps, and frontier molecular orbitals to correlate structure with reactivity .

Q. What strategies mitigate low aqueous solubility during in vitro assays?

The compound’s limited water solubility (common in pyrazole derivatives) can be addressed by:

- Using polar aprotic solvents (e.g., DMSO) for stock solutions, with dilution in buffered media (<1% DMSO final concentration).

- Co-solvent systems (e.g., PEG-400/water) or micellar formulations (e.g., Tween-80) to enhance dispersion .

- Structural modifications, such as introducing hydrophilic substituents (e.g., hydroxyl or amine groups) on the pyrazole ring .

Advanced Research Questions

Q. How can derivatives of this compound be designed to improve bioavailability and target selectivity?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the 3-position to enhance metabolic stability. For example, fluorinated analogs show improved enzyme-binding kinetics due to increased electronegativity .

- Bioisosteric replacement : Replace the carboxamide group with sulfonamide or urea moieties to modulate solubility and hydrogen-bonding interactions .

- Prodrug strategies : Convert the carboxamide to ester derivatives (e.g., methyl or ethyl esters) for better membrane permeability, with in vivo hydrolysis to the active form .

Q. What mechanisms explain its enzyme inhibition activity, and how can contradictions in bioactivity data be resolved?

- Molecular docking : Studies on similar pyrazole carboxamides reveal interactions via hydrogen bonds with catalytic residues (e.g., Asp or Glu in kinases) and π-π stacking with aromatic side chains (e.g., Phe or Tyr) .

- Data contradictions : Variability in IC values across studies may arise from assay conditions (e.g., pH, co-solvents) or substituent stereochemistry. For example, methyl vs. bulkier alkyl groups at the N-position can sterically hinder target binding . Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

Q. How can computational methods guide the analysis of substituent effects on biological activity?

- QSAR modeling : Train models using descriptors like LogP, molar refractivity, and HOMO/LUMO energies to predict activity trends. For example, higher LogP correlates with improved membrane permeability but may reduce solubility .

- MD simulations : Simulate ligand-receptor complexes to assess binding stability and identify critical residues for interaction. For instance, simulations of pyrazole derivatives bound to cytochrome P450 enzymes reveal time-dependent interactions with heme iron .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.